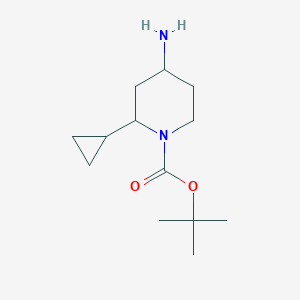

Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-10(14)8-11(15)9-4-5-9/h9-11H,4-8,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFMDUYIUJQKRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C2CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784890-76-1 | |

| Record name | tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate typically involves the reaction of cyclopropylamine with tert-butyl 4-oxopiperidine-1-carboxylate. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of new drugs targeting various diseases.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The tert-butyl group enhances the compound’s stability and lipophilicity, facilitating its absorption and distribution in biological systems .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 4-amino-1-piperidinecarboxylate: Similar structure but lacks the cyclopropyl group.

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a piperidine ring.

Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Similar to the previous compound but with a hydrazino group.

Uniqueness

Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the development of new pharmaceuticals and specialty chemicals with specific biological activities and industrial applications .

Biological Activity

Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structural characteristics, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C_{13}H_{22}N_{2}O_{2}

- Molar Mass : Approximately 226.33 g/mol

- Structural Characteristics : The compound features a piperidine ring substituted with a tert-butyl group and a cyclopropyl moiety, which contributes to its unique reactivity and potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. The general synthetic route includes:

- Formation of the Piperidine Ring : Using appropriate starting materials to construct the piperidine framework.

- Introduction of the Cyclopropyl Group : This can be achieved through cyclopropanation reactions or by using cyclopropyl precursors.

- Final Functionalization : Adding the tert-butyl and amino groups to achieve the final product.

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities, particularly in the realm of drug discovery. Its structural features are conducive to interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

The exact mechanism of action remains under investigation; however, its structural similarities to known pharmacophores suggest potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of this compound:

- Antidepressant Activity : A study demonstrated that derivatives of piperidine compounds exhibit significant antidepressant effects in animal models, suggesting that this compound could possess similar properties due to its structural analogies .

- Neuroprotective Effects : Research has indicated that certain piperidine derivatives can protect neuronal cells from oxidative stress, potentially positioning this compound as a neuroprotective agent.

- Anticancer Properties : Preliminary studies have shown that compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines, warranting further exploration into the anticancer potential of this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 4-formylpiperidine-1-carboxylate | C_{12}H_{19}N_{2}O_{2} | Contains a formyl group instead of an amino group |

| Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | C_{14}H_{19}N_{2}O_{3} | Features a spirocyclic structure |

| Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate | C_{14}H_{23}N_{2}O_{2} | Contains a methyl group at position four |

This table illustrates how variations in functional groups and structural arrangements influence reactivity and biological activities among related compounds.

Q & A

What are the recommended synthetic routes for preparing tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate, and what key intermediates are involved?

Level : Basic

Methodological Answer :

Synthesis typically involves multi-step reactions:

Cyclopropane Introduction : Cyclopropylamine derivatives are reacted with thiocyanate or other precursors to form intermediates with the cyclopropyl group.

Piperidine Functionalization : The piperidine core is modified via alkylation or carbamate formation. For example, tert-butyl carbamate is used to protect the amine group under basic conditions (e.g., using DIPEA in DMF).

Coupling Reactions : Intermediate cyclopropyl-triazole derivatives (as seen in analogous compounds) are coupled with piperidine precursors.

Purification : Column chromatography (silica gel) or recrystallization ensures high purity.

Key intermediates include cyclopropylamine derivatives and tert-butyl-protected piperidine precursors. Reaction optimization (temperature, catalysts) is critical for yield improvement .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Level : Basic

Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm functional groups (e.g., tert-butyl at ~1.4 ppm, cyclopropyl protons as multiplet signals).

- IR Spectroscopy : Identifies carbamate (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion).

- X-ray Crystallography : Programs like SHELXL ( ) refine crystal structures. Hydrogen bonding patterns, crucial for crystal packing, are analyzed via graph set theory ( ). For example, N-H···O interactions in the carbamate group stabilize the lattice .

How can researchers resolve contradictions in reported synthetic yields or purity levels for this compound?

Level : Advanced

Methodological Answer :

Contradictions arise from:

- Variable Reaction Conditions : Differences in solvent purity, temperature control, or catalyst loading.

- Analytical Discrepancies : Inconsistent use of HPLC vs. GC-MS for purity assessment.

Resolution Strategies :

Systematic Optimization : Design experiments varying one parameter at a time (e.g., solvent polarity, reaction time).

Validation : Cross-check purity using orthogonal methods (e.g., NMR integration vs. LC-MS).

Peer-Reviewed Protocols : Prioritize methodologies with detailed step-by-step descriptions and reproducibility metrics.

For example, highlights the importance of catalyst selection for yield enhancement in analogous syntheses .

What safety precautions are necessary when handling this compound, given limited toxicological data?

Level : Basic

Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.

- Exposure Response : For skin contact, wash with soap/water ( ). For eye exposure, irrigate for 15 minutes ( ).

- Storage : Keep in airtight containers under inert gas (N2/Ar) to prevent degradation.

- Waste Disposal : Segregate waste and use certified hazardous waste services ().

Due to incomplete toxicity data ( ), apply ALARA principles and monitor for acute symptoms (e.g., respiratory irritation) .

How does the cyclopropyl substituent influence the compound’s conformational flexibility and intermolecular interactions?

Level : Advanced

Methodological Answer :

- Conformational Rigidity : The cyclopropyl group’s strained ring restricts rotation, favoring specific conformers. This rigidity impacts molecular recognition in biological assays.

- Intermolecular Interactions : The cyclopropyl moiety may engage in van der Waals interactions or C-H···π bonding in crystal lattices. X-ray studies (e.g., using SHELXL) reveal packing motifs, while graph set analysis ( ) maps hydrogen-bonding networks.

- Reactivity : Strain energy in the cyclopropane ring enhances susceptibility to ring-opening reactions with electrophiles. Computational modeling (DFT) predicts reactive sites .

What strategies are employed to optimize the compound’s solubility and stability for in vitro biological assays?

Level : Advanced

Methodological Answer :

- Solubility Enhancement :

- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80).

- Salt formation (e.g., hydrochloride salt) improves aqueous solubility.

- Stability Optimization :

- Conduct pH-dependent stability studies (e.g., 4–8 pH range) using UV-Vis or HPLC.

- Store at –20°C in desiccated conditions to prevent hydrolysis of the tert-butyl carbamate group.

- Biological Compatibility : Avoid incompatible materials (e.g., strong acids/bases; ) during formulation .

How can the compound’s reactivity with electrophiles or nucleophiles be experimentally determined?

Level : Advanced

Methodological Answer :

- Kinetic Studies : Monitor reactions with Grignard reagents or acyl chlorides via in-situ NMR.

- Product Identification : Use LC-MS or HRMS to detect adducts (e.g., tert-butyl group cleavage products).

- Safety Protocols : Conduct small-scale reactions in controlled environments (e.g., Schlenk lines for air-sensitive reagents). warns against mixing with oxidizing agents .

What computational tools are recommended to predict the compound’s interaction with biological targets?

Level : Advanced

Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors.

- Molecular Dynamics (MD) : GROMACS or AMBER simulate conformational changes over time.

- Pharmacophore Modeling : Identify critical interaction sites (e.g., amine group for hydrogen bonding).

Validate predictions with experimental assays (e.g., SPR or ITC for binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.